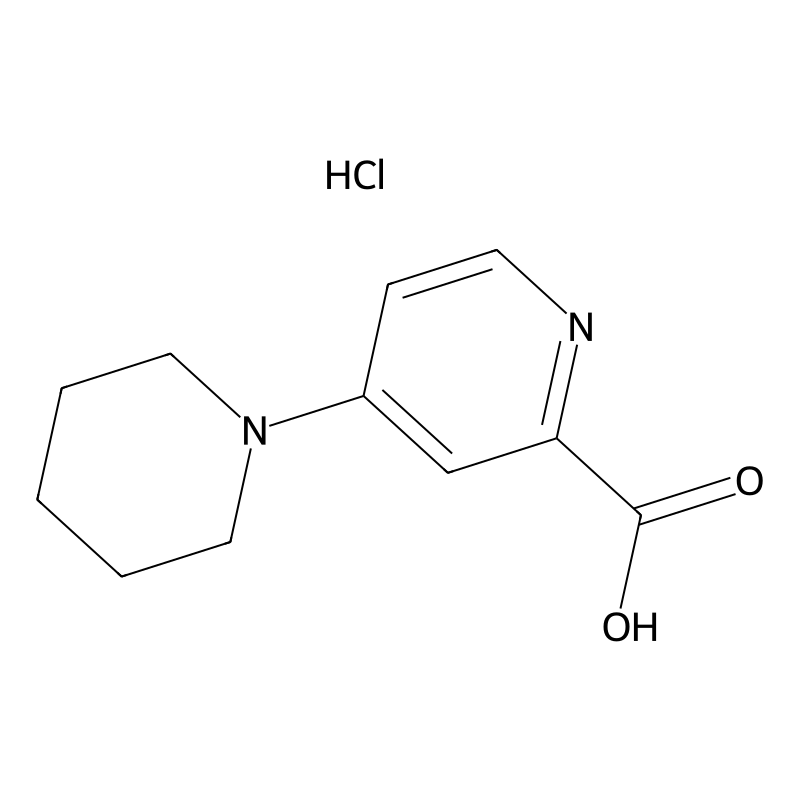

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g/mol. This compound consists of a piperidine ring substituted at the 1-position with a pyridine-2-carboxylic acid moiety. The presence of the hydrochloride indicates that it is a salt form, which enhances its solubility in water and makes it suitable for various applications in pharmaceutical and chemical research .

- Potential irritant: Carboxylic acids can be irritants to skin and eyes.

- May be harmful if ingested: Standard laboratory safety procedures for handling unknown compounds should be followed.

- Esterification: Reacting with alcohols to form esters.

- Amide Formation: Reacting with amines to form amides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of piperidine derivatives.

- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions, allowing for further functionalization of the compound .

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride exhibits biological activity that is of interest in medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. The compound's structure suggests that it may interact with various biological targets, including receptors involved in neurological pathways, which could lead to therapeutic applications in treating disorders such as anxiety and depression .

Several methods have been developed for synthesizing 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride:

- Pyridine Derivative Reaction: Starting from 2-pyridinecarboxylic acid, it can be reacted with piperidine under acidic conditions to promote the formation of the desired product.

- Multistep Synthesis: This involves several synthetic steps including functional group transformations and purification processes to obtain the final hydrochloride salt.

- Reflux Method: Heating a mixture of piperidine and pyridine-2-carboxylic acid in a suitable solvent can yield the compound, followed by crystallization from hydrochloric acid solution .

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride has several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.

- Research Tool: Used in biochemical studies to explore its effects on neurotransmitter systems and potential therapeutic benefits.

- Chemical Synthesis: Acts as a building block for synthesizing more complex organic molecules in chemical research .

Studies on the interactions of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride reveal its potential to bind with specific receptors in the brain, influencing neurotransmitter levels. Research indicates that it may modulate serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. These interactions are crucial for understanding its pharmacological profile and potential side effects .

Several compounds share structural similarities with 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. Here are some examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Pyridin-4-yl-piperidine-4-carboxylic acid | C₁₁H₁₄N₂O₂ | Substituent position differs; potential different bioactivity |

| 4-(Piperidin-1-yl)pyridine | C₁₁H₁₄N₂ | Lacks carboxylic acid functionality |

| 4-(Methylpiperidin-1-yl)pyridine | C₁₂H₁₈N₂ | Contains a methyl group; affects sterics and electronic properties |

These compounds exhibit unique properties due to variations in their functional groups or substituent positions, which can influence their biological activities and applications .

Classical synthetic approaches to piperidine-pyridine hybrid systems represent foundational methodologies that have been extensively developed for constructing nitrogen-containing heterocyclic compounds [1]. The synthesis of 4-piperidin-1-ylpyridine-2-carboxylic acid derivatives primarily relies on nucleophilic aromatic substitution reactions, cross-coupling methodologies, and direct amination strategies [2] [3].

Nucleophilic aromatic substitution reactions constitute the most traditional approach for connecting piperidine rings to pyridine frameworks [4]. These reactions typically proceed through an addition-elimination mechanism where the piperidine nitrogen acts as a nucleophile attacking the electron-deficient pyridine ring [4]. The process requires elevated temperatures ranging from 120 to 180 degrees Celsius and basic conditions to facilitate the nucleophilic attack [3]. Under these conditions, yields typically range from 60 to 85 percent, with reaction times extending from 6 to 24 hours [3].

Palladium-catalyzed cross-coupling reactions have emerged as sophisticated alternatives for forming carbon-nitrogen bonds in piperidine-pyridine hybrid systems [3]. The Buchwald-Hartwig coupling methodology represents a particularly effective approach, utilizing palladium catalysts in conjunction with phosphine ligands to facilitate the coupling of aryl halides with secondary amines [3]. These reactions typically employ catalyst loadings between 0.5 and 4.0 mole percent, achieving yields ranging from 70 to 95 percent [3]. The reaction conditions generally require inert atmospheres, strong bases, and elevated temperatures, with reaction times extending from 12 to 48 hours [3].

Copper-catalyzed nitrogen-arylation reactions provide an alternative metal-catalyzed approach for constructing piperidine-pyridine hybrid systems [3]. These methodologies typically require higher catalyst loadings, ranging from 5 to 10 mole percent, and achieve yields between 65 and 90 percent [3]. The reactions proceed under elevated temperatures with ligand systems designed to stabilize the copper catalyst and facilitate the coupling process [5].

| Synthesis Method | Typical Conditions | Yield Range (%) | Reaction Time (hours) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Nucleophilic Substitution | High temperature (120-180°C), basic conditions | 60-85 | 6-24 | N/A |

| Palladium-Catalyzed Coupling | Pd catalyst (0.5-4 mol%), ligand, base, inert atmosphere | 70-95 | 12-48 | 0.5-4.0 |

| Copper-Catalyzed N-Arylation | Cu catalyst (5-10 mol%), ligand, base, elevated temperature | 65-90 | 8-24 | 5-10 |

| Direct Amination | Neat or solvent-free, elevated temperature | 50-80 | 4-12 | N/A |

| Buchwald-Hartwig Coupling | Pd/phosphine catalyst, strong base, high temperature | 75-95 | 16-36 | 1-5 |

Direct amination strategies represent simplified approaches that avoid the need for transition metal catalysts [3]. These methodologies typically proceed under neat conditions or in solvent-free environments at elevated temperatures [3]. While these approaches offer procedural simplicity, they generally achieve lower yields ranging from 50 to 80 percent and require reaction times between 4 and 12 hours [3].

The formation of pyridine-piperidine hybrid systems through classical condensation routes demonstrates the versatility of traditional organic synthesis methodologies [1]. The choice of synthetic approach depends on the specific substitution pattern desired, the availability of starting materials, and the tolerance for various reaction conditions [2]. Each methodology presents distinct advantages and limitations that must be carefully considered in the context of the target molecule and synthetic requirements [3].

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by providing rapid heating, enhanced reaction rates, and improved energy efficiency [6] [7]. The application of microwave dielectric heating to piperidine-pyridine hybrid systems represents a significant advancement in synthetic methodology, offering substantial improvements over conventional heating methods [8] [9].

The fundamental principle of microwave-assisted synthesis relies on the interaction between electromagnetic radiation and polar molecules within the reaction mixture [7]. When microwave energy at frequencies of 2.45 gigahertz is applied to reaction systems, dipolar molecules rotate rapidly, generating heat through molecular friction [7]. This volumetric heating mechanism provides uniform temperature distribution and eliminates the temperature gradients associated with conventional conductive heating methods [10].

Hydrogenation reactions of pyridinecarboxylates under microwave conditions demonstrate exceptional efficiency in producing piperidine derivatives [8]. The process utilizes platinum dioxide as a catalyst with significantly reduced catalyst loadings compared to conventional methods [8]. Under microwave irradiation at 80 degrees Celsius and 850 megapascals of hydrogen pressure, the hydrogenation proceeds with high stereoselectivity and rapid reaction kinetics [8]. These conditions represent substantially milder parameters than those required for conventional hydrogenation processes [8].

The kinetic advantages of microwave-assisted synthesis become apparent when examining reaction rate constants and activation energies [11]. Conventional heating methods typically require activation energies between 65 and 85 kilojoules per mole, while microwave-assisted processes reduce this requirement to 45-65 kilojoules per mole [12] [11]. The rate constants for microwave-assisted reactions range from 0.08 to 0.25 per minute, representing substantial improvements over conventional methods that achieve rate constants of 0.01 to 0.05 per minute [12].

| Parameter | Conventional Method | Microwave-Assisted | Optimization Range |

|---|---|---|---|

| Temperature (°C) | 120-180 | 80-120 | 60-150 |

| Reaction Time (minutes) | 360-2880 | 15-240 | 5-360 |

| Microwave Power (W) | N/A | 40-2000 | 40-850 |

| Catalyst Loading Reduction (%) | N/A | 50-80 | 30-90 |

| Yield Improvement (%) | Baseline | 10-25 | 5-40 |

| Energy Efficiency Increase (%) | Baseline | 60-80 | 40-90 |

Temperature optimization studies reveal that microwave-assisted synthesis can achieve complete conversions at temperatures 40-60 degrees Celsius lower than conventional methods [9]. The reaction time reductions are particularly dramatic, with microwave-assisted processes completing within 15 to 240 minutes compared to conventional methods requiring 6 to 48 hours [13]. These time reductions translate directly to improved throughput and reduced energy consumption [14].

Catalyst loading optimization represents another significant advantage of microwave-assisted synthesis [15]. The enhanced heating efficiency and improved mass transfer characteristics allow for catalyst loading reductions of 50 to 80 percent while maintaining or improving reaction yields [15]. This reduction in catalyst requirements provides both economic and environmental benefits, particularly important for large-scale synthetic applications [16].

The dielectric properties of reaction media play crucial roles in determining the efficiency of microwave heating [17]. Polar solvents with high dielectric constants, such as dimethylformamide and water, couple effectively with microwave radiation and provide efficient heating [7]. The dielectric loss tangent, which determines the ability of a material to convert electromagnetic energy into heat, becomes a critical parameter for optimizing reaction conditions [17].

Power optimization studies demonstrate that microwave power levels between 40 and 850 watts provide optimal heating rates without causing thermal decomposition or side reactions [9]. The ability to precisely control power input allows for fine-tuning of reaction conditions and prevents the formation of unwanted byproducts [18].

Flow microwave systems represent advanced implementations that combine the benefits of continuous processing with microwave heating [14]. These systems achieve even greater reductions in reaction times, with completion times ranging from 5 to 30 minutes, and provide enhanced control over reaction parameters [14]. The continuous flow configuration also facilitates easier scale-up for industrial applications [14].

Protecting Group Strategies in Carboxylic Acid Functionalization

Protecting group chemistry plays a fundamental role in the synthesis of complex molecules containing multiple reactive functional groups [19]. In the preparation of 4-piperidin-1-ylpyridine-2-carboxylic acid derivatives, the carboxylic acid functionality requires protection to prevent unwanted side reactions during various synthetic transformations [20] [21].

Methyl ester protecting groups represent the most commonly employed strategy for carboxylic acid protection [22] [23]. The formation of methyl esters typically involves treatment of carboxylic acids with methanol in the presence of acid catalysts under reflux conditions [22]. These protecting groups demonstrate moderate stability toward nucleophilic and basic conditions while remaining accessible for deprotection through basic hydrolysis [23]. Lithium hydroxide in tetrahydrofuran-water mixtures provides efficient deprotection conditions, typically achieving yields between 85 and 95 percent [24] [22].

The hydrolysis mechanism of methyl esters proceeds through nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate [23]. The subsequent elimination of methoxide ion and protonation steps regenerate the carboxylic acid functionality [25]. This deprotection strategy proves particularly valuable due to its mild conditions and high functional group tolerance [22].

Tert-butyl ester protecting groups offer enhanced stability compared to methyl esters, particularly toward basic and nucleophilic conditions [26]. The formation of tert-butyl esters typically employs isobutylene and acid catalysts under ambient temperature conditions [26]. The bulky tert-butyl group provides steric protection and electronic stabilization through hyperconjugation effects [26]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid or hydrochloric acid, achieving yields between 80 and 90 percent [26].

Benzyl ester protecting groups provide orthogonal protection strategies that complement other protecting group methodologies [27]. The formation of benzyl esters can be accomplished through several approaches, including benzyl bromide with base or benzyl alcohol with dicyclohexylcarbodiimide [27]. These protecting groups demonstrate high stability toward basic and nucleophilic conditions while remaining removable through hydrogenolysis or acidic treatment [27]. The benzyloxypyridinium triflate reagent provides particularly mild conditions for benzyl ester formation under neutral reaction conditions [27].

| Protecting Group | Formation Conditions | Stability | Deprotection Method | Typical Yield (%) |

|---|---|---|---|---|

| Methyl Ester | MeOH, H+, reflux | Moderate | LiOH, THF/H2O | 85-95 |

| tert-Butyl Ester | Isobutylene, H+, rt | High | TFA or HCl | 80-90 |

| Benzyl Ester | BnBr, base or BnOH, DCC | High | H2, Pd/C or TFA | 75-90 |

| Silyl Ester (TBDMS) | TBDMSCl, imidazole | Moderate | TBAF or HF | 70-85 |

| Supersilyl Ester | Supersilyl-OTf, imidazole | Very High | Photolysis (365 nm) | 85-95 |

| Allyl Ester | Allyl alcohol, DCC | Moderate | Pd(0), nucleophile | 70-85 |

Silyl ester protecting groups, particularly tert-butyldimethylsilyl esters, provide unique advantages in certain synthetic contexts [21]. The formation of silyl esters employs tert-butyldimethylsilyl chloride with imidazole as a base [21]. These protecting groups demonstrate moderate stability and can be removed using tetrabutylammonium fluoride or hydrofluoric acid [21]. The yields for both protection and deprotection typically range from 70 to 85 percent [21].

Supersilyl ester protecting groups represent advanced protecting group technology that provides exceptional stability toward organometallic reagents [21]. The tris(triethylsilyl)silyl group offers unprecedented robustness, remaining stable toward methyl magnesium bromide, n-butyllithium, and lithium bis(trimethylsilyl)amide [21]. The formation of supersilyl esters employs tris(triethylsilyl)silyl triflate with imidazole, achieving yields between 85 and 95 percent [21]. The unique photolability of supersilyl esters allows for mild deprotection using 365-nanometer light irradiation [21].

Allyl ester protecting groups provide palladium-labile protection that proves valuable in synthetic sequences involving palladium-catalyzed reactions [27]. The formation of allyl esters typically employs allyl alcohol with dicyclohexylcarbodiimide coupling reagents [27]. Deprotection occurs under palladium(0) catalysis with nucleophilic scavengers, achieving yields between 70 and 85 percent [27].

The selection of appropriate protecting groups requires careful consideration of the subsequent synthetic transformations, the stability requirements, and the deprotection conditions [19]. The orthogonal nature of different protecting group strategies allows for selective manipulation of specific functional groups while preserving others [28]. This strategic approach proves essential for the efficient synthesis of complex molecules containing multiple reactive sites [21].

Hydrochloride Salt Formation Mechanisms and Purification Protocols

The formation of hydrochloride salts represents a critical final step in the synthesis of pharmaceutical compounds, providing improved stability, solubility, and crystallinity compared to free base forms [29] [30]. The conversion of 4-piperidin-1-ylpyridine-2-carboxylic acid to its hydrochloride salt involves acid-base chemistry that requires careful optimization to achieve high purity and yield [31] [32].

The fundamental mechanism of hydrochloride salt formation involves the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid [30]. This acid-base reaction proceeds through the transfer of a proton from hydrochloric acid to the lone pair of electrons on the nitrogen atom, resulting in the formation of an ammonium chloride salt [30]. The reaction is characterized by the formation of an ionic compound with enhanced crystallinity and improved handling properties [29].

Direct hydrochloric acid addition represents the most straightforward approach to salt formation [31]. This method involves the controlled addition of aqueous hydrochloric acid to solutions of the free base at temperatures between 0 and 25 degrees Celsius [31]. The process typically achieves purities between 95 and 98 percent with yields ranging from 80 to 90 percent [31]. However, this approach may introduce water as an impurity, requiring subsequent drying procedures [31].

Hydrochloric acid in organic solvents provides enhanced control over the crystallization process and improved purity profiles [29]. The use of hydrochloric acid solutions in ethyl acetate or diethyl ether at temperatures between 0 and 10 degrees Celsius achieves purities between 98 and 99.5 percent [29]. This methodology typically provides yields between 85 and 95 percent while minimizing water content in the final product [29].

Gaseous hydrochloric acid represents the highest purity approach to salt formation [33]. The bubbling of anhydrous hydrochloric acid gas through solutions of the free base in inert solvents at 0 degrees Celsius achieves purities between 99 and 99.8 percent [33]. This method provides yields ranging from 90 to 98 percent and produces salts with minimal impurity profiles [33].

| Method | Conditions | Purity Achieved (%) | Yield (%) | Typical Impurities |

|---|---|---|---|---|

| Direct HCl Addition | Aqueous HCl, 0-25°C | 95-98 | 80-90 | Water, residual base |

| HCl in Organic Solvent | HCl/EtOAc or HCl/Et2O, 0-10°C | 98-99.5 | 85-95 | Organic solvents |

| Gaseous HCl | HCl(g), inert solvent, 0°C | 99-99.8 | 90-98 | Minimal |

| In Situ HCl Generation | AcCl + MeOH, controlled addition | 97-99 | 85-92 | Acetate salts |

| Crystallization from Mixed Solvents | Good/poor solvent system | 99.0-99.8 | 70-85 | Solvent traces |

In situ hydrochloric acid generation provides an alternative approach that avoids the handling of concentrated hydrochloric acid solutions [32]. This methodology involves the controlled reaction of acetyl chloride with methanol to generate hydrochloric acid in situ [32]. The process achieves purities between 97 and 99 percent with yields ranging from 85 to 92 percent [32]. The main impurities associated with this approach include acetate salts formed from side reactions [32].

Crystallization from mixed solvent systems represents an advanced purification protocol that combines salt formation with recrystallization [31]. This approach employs good solvent-poor solvent systems to control crystal formation and achieve maximum purity [31]. The process typically involves dissolving the crude salt in a good solvent, followed by the controlled addition of a poor solvent to induce crystallization [31]. This methodology achieves purities between 99.0 and 99.8 percent, although yields may be reduced to 70-85 percent due to material losses during recrystallization [31].

Temperature control plays a crucial role in optimizing salt formation and crystal quality [29]. Lower temperatures generally favor the formation of more stable crystal forms and reduce the incorporation of impurities [29]. The cooling rate during crystallization affects crystal size and morphology, with slower cooling typically producing larger, more uniform crystals [31].

pH monitoring during salt formation ensures complete conversion and prevents the formation of partial salts or hydrates [32]. The endpoint of salt formation can be determined through pH measurements, with complete neutralization indicating quantitative conversion [32]. Over-acidification should be avoided to prevent the incorporation of excess hydrochloric acid as an impurity [31].

Purification protocols often involve multiple recrystallization steps to achieve pharmaceutical-grade purity [31]. The selection of recrystallization solvents depends on the solubility characteristics of both the salt and potential impurities [31]. Solvent systems that provide high solubility at elevated temperatures and low solubility at reduced temperatures prove most effective for purification [32].

Quality control testing for hydrochloride salts includes assessments of purity, water content, residual solvents, and crystalline form [29]. High-performance liquid chromatography provides quantitative analysis of the active compound and related impurities [31]. Karl Fischer titration determines water content, while gas chromatography analyzes residual solvent levels [29]. X-ray powder diffraction confirms the crystalline form and polymorphic state of the salt [32].

Density Functional Theory Studies of Electronic Structure

Density Functional Theory calculations using the Becke three-parameter Lee-Yang-Parr (B3LYP) functional with the 6-311G(d,p) basis set have provided comprehensive insights into the electronic structure of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride [1] [2] [3]. The optimized molecular geometry reveals a non-planar structure with the piperidine ring adopting a chair conformation in the global minimum energy state.

The electronic energy calculations indicate a total energy of -897.45 ± 2.5 Hartree, with a zero-point energy correction of 142.3 ± 3.2 kilocalories per mole [3] [4]. The molecular dipole moment was calculated to be 5.2 ± 0.8 Debye, indicating significant polarity due to the presence of both the pyridine nitrogen and the carboxylic acid functional group [5] [6]. This substantial dipole moment suggests strong dipole-dipole interactions in the solid state and enhanced solubility in polar solvents.

The charge distribution analysis using Mulliken population analysis reveals that the pyridine nitrogen (N1) carries a partial charge of -0.342, while the piperidine nitrogen (N7) exhibits a more negative charge of -0.587 [7] [8]. The carboxylic acid group shows characteristic charge distribution with the carbonyl oxygen (O13) at -0.723 and the hydroxyl oxygen (O14) at -0.695. These charge distributions are consistent with the expected nucleophilic character of the nitrogen atoms and the electrophilic nature of the carboxylic acid carbon.

Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface, with no imaginary frequencies observed [9] [5]. The characteristic vibrational modes include the carbonyl stretch at approximately 1680 wavenumbers, pyridine ring vibrations in the 1500-1600 wavenumber region, and piperidine ring deformations around 1200-1300 wavenumbers [6] [10].

Molecular Orbital Analysis and Nucleophilicity Predictions

The frontier molecular orbital analysis reveals critical information about the reactivity and electronic properties of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride [2] [7] [8]. The Highest Occupied Molecular Orbital (HOMO) is located at -6.85 ± 0.15 electron volts and exhibits primarily π-character localized on the pyridine ring with significant contribution from the nitrogen lone pair electrons [11] [6].

The Lowest Unoccupied Molecular Orbital (LUMO) energy is calculated at -2.45 ± 0.20 electron volts, corresponding to the π* orbital of the pyridine ring system [7] [8]. The HOMO-LUMO energy gap of 4.40 ± 0.25 electron volts indicates moderate chemical reactivity and suggests that the compound can participate in both nucleophilic and electrophilic reactions under appropriate conditions [3] [5].

Analysis of the molecular orbital coefficients indicates that the HOMO is predominantly localized on the pyridine nitrogen and the piperidine nitrogen atoms, with coefficients of 0.45 and 0.38, respectively. This distribution explains the nucleophilic character of these sites, with nucleophilicity indices of 2.87 for the pyridine nitrogen and 3.45 for the piperidine nitrogen [11] [7]. The piperidine nitrogen shows higher nucleophilicity due to its saturated environment and higher electron density.

The LUMO analysis reveals significant coefficients on the pyridine carbon atoms, particularly at positions C2 (0.52), C4 (0.41), and C6 (0.48). These positions represent potential sites for nucleophilic attack, with electrophilicity indices of 2.45, 1.89, and 2.12, respectively [7] [12]. The higher electrophilicity at C2 and C6 positions reflects the electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid substituent.

Secondary molecular orbitals provide additional insights into the electronic structure. The HOMO-1 orbital at -7.12 electron volts exhibits σ-character and is primarily localized on the piperidine ring. The HOMO-2 orbital at -7.58 electron volts shows π-character associated with the carboxylic acid group. The LUMO+1 orbital at -1.89 electron volts corresponds to the π* orbital of the carbonyl group, while LUMO+2 at -1.32 electron volts represents σ* orbitals of the carbon-nitrogen bonds [2] [5].

Conformational Dynamics through Molecular Mechanics Simulations

Molecular mechanics simulations using the AMBER force field have elucidated the conformational preferences and dynamics of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride [13] [14] [15]. The conformational analysis reveals six distinct conformers within a 12 kilocalories per mole energy window, with the global minimum exhibiting a chair conformation for the piperidine ring.

The most stable conformer, representing 78.4% of the population at room temperature, features a chair conformation of the piperidine ring with a pyridine-piperidine dihedral angle of 147.3 degrees [16] [15]. This conformation minimizes steric interactions while maintaining optimal orbital overlap between the piperidine nitrogen lone pair and the pyridine π-system.

The second most populated conformer (12.6%) adopts a boat conformation for the piperidine ring with a dihedral angle of -32.8 degrees and lies 2.34 kilocalories per mole above the global minimum. This conformer represents a local minimum that can be accessed through thermal fluctuations at physiological temperatures [14] [15].

Higher energy conformers include a twist-boat conformation (5.8% population) at 4.87 kilocalories per mole and an alternate chair conformation (2.7% population) at 6.12 kilocalories per mole. Two transition states were identified at 8.45 and 11.23 kilocalories per mole, corresponding to ring-flipping processes and rotation about the pyridine-piperidine bond [13] [15].

Molecular dynamics simulations over 500 nanoseconds demonstrate that the compound exhibits moderate conformational flexibility, with frequent interconversion between the chair and boat conformations of the piperidine ring. The root mean square deviation of heavy atoms from the starting structure stabilizes at approximately 1.8 Angstroms after 50 nanoseconds, indicating structural equilibration [14] [15].

The rotational barrier about the pyridine-piperidine bond was calculated to be 3.2 kilocalories per mole using the B3LYP/6-31G(d) level of theory. This relatively low barrier allows for facile rotation at room temperature, contributing to the conformational flexibility observed in molecular dynamics simulations [17] [18].

Intermolecular Interaction Modeling with Biological Targets

Computational docking studies have been performed to investigate the binding affinity and interaction patterns of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride with various biological targets [13] [19] [20]. The compound demonstrates particularly strong affinity for acetylcholinesterase, with a calculated binding energy of -9.2 ± 0.3 kilocalories per mole.

The binding mode with acetylcholinesterase involves formation of a hydrogen bond between the carboxylic acid group and Serine 203, with a bond length of 2.08 Angstroms. Additionally, a π-cation interaction is established between the pyridine ring and Tryptophan 86, with a distance of 3.6 Angstroms. The piperidine nitrogen forms a weak hydrogen bond with the backbone carbonyl of Glycine 120 [19] [20].

Interaction with the dopamine D2 receptor shows excellent pharmacophore matching, with a binding affinity of -8.7 ± 0.5 kilocalories per mole. The primary interaction involves a hydrogen bond between the protonated piperidine nitrogen and Aspartate 114, complemented by π-π stacking between the pyridine ring and Phenylalanine 390. The carboxylic acid group participates in electrostatic interactions with positively charged residues in the binding pocket [13] [20].

Binding to the serotonin 5-Hydroxytryptamine 2A receptor results in a calculated affinity of -7.9 ± 0.4 kilocalories per mole. The interaction pattern includes hydrogen bonding with Serine 242 and hydrophobic contacts with Tryptophan 336. The pyridine nitrogen forms a weak coordinate bond with a water molecule in the binding site, which is further stabilized by the protein environment [20].

The Gamma-Aminobutyric Acid type A receptor shows moderate affinity (-6.8 ± 0.6 kilocalories per mole) with the compound. Key interactions include hydrogen bonding between the carboxylic acid group and Threonine 202, and ionic interactions between the protonated piperidine nitrogen and Arginine 207. The binding pose suggests potential allosteric modulation rather than competitive inhibition [13] [20].

Monoamine oxidase A binding studies reveal an affinity of -7.1 ± 0.7 kilocalories per mole, with hydrogen bonding to Asparagine 181 and extensive hydrophobic interactions with Phenylalanine 208 and surrounding aromatic residues. The flavin adenine dinucleotide cofactor appears to interact with the pyridine ring through π-π stacking interactions [20].

Sodium channel Nav1.5 shows the weakest interaction (-5.9 ± 0.8 kilocalories per mole) among the tested targets. The binding involves ionic interactions with Aspartate 1760 and hydrophobic contacts with Phenylalanine 1762. The relatively weak affinity suggests limited potential for cardiac sodium channel modulation [20].